methyl 1H-indole-7-carboxylate

physicochemical characterisation polymorph screening solid-state chemistry

Procuring generic indole-carboxylate without positional specification introduces regioisomeric variability that shifts HPLC retention and compromises assay reproducibility. Methyl 1H-indole-7-carboxylate is the exclusive 7-substituted isomer mapping to the established CD38 inhibitor pharmacophore. • CD38 inhibitor building block: 7-ester geometry aligns with catalytic residues; IC₅₀ as low as 0.01 µM reported for derived inhibitors • Orthogonal identity verification: mp 47-48 °C and LogD₇.₄ 2.08 uniquely fingerprint this isomer vs. 2-, 3-, and 5-esters (>80 °C mp differential) • C7-functionalization: reduces to 7-hydroxymethylindole in 90% yield for diindolylmethane assembly • Available from stock in research quantities with full analytical documentation

Molecular Formula C10H9NO2
Molecular Weight 175.18 g/mol
CAS No. 93247-78-0
Cat. No. B1298117
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namemethyl 1H-indole-7-carboxylate
CAS93247-78-0
Molecular FormulaC10H9NO2
Molecular Weight175.18 g/mol
Structural Identifiers
SMILESCOC(=O)C1=CC=CC2=C1NC=C2
InChIInChI=1S/C10H9NO2/c1-13-10(12)8-4-2-3-7-5-6-11-9(7)8/h2-6,11H,1H3
InChIKeyFTLOEULOTNVCGF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Methyl 1H-indole-7-carboxylate (CAS 93247-78-0) Procurement‑Grade Overview for Scientific Selection


Methyl 1H-indole-7-carboxylate (C₁₀H₉NO₂; MW 175.18 g/mol) is an indole-based heterocyclic building block bearing a methyl ester group exclusively at the 7‑position of the indole ring . Its solid-state form is a low-melting crystalline powder (mp 47–48 °C) with a calculated LogD₇.₄ of 2.08, differing sharply from the 2‑, 3‑, and 5‑regioisomers in both thermal behaviour and lipophilicity [1]. This compound is cited as a key intermediate for generating CD38 inhibitors and for constructing 7‑functionalised indole libraries [2].

Why Methyl 1H-indole-7-carboxylate Cannot Be Replaced by Other Indole Regioisomers in Critical Workflows


Indole‑carboxylate isomers (e.g., methyl esters at the 2‑, 3‑, 5‑, or 7‑position) share identical molecular formula and mass yet exhibit markedly different solid‑state properties, solubility‑pH profiles, and reactivity vectors that directly affect crystallisation, chromatographic purification, and downstream derivatisation . Simple substitution of a 2‑ or 5‑ester for the 7‑ester has been shown to alter melting point by > 80 °C and LogD₇.₄ by ≥ 0.08 log units, which can shift HPLC retention time and compromise assay reproducibility [1]. These disparities mean that generic “indole‑carboxylate” procurement without positional specification introduces uncontrolled variables in both chemical synthesis and fragment‑based screening campaigns .

Quantitative Differentiation Evidence for Methyl 1H-indole-7-carboxylate (93247‑78‑0) Versus Closest Analogs


Melting‑Point Delta > 100 °C Separates the 7‑Ester from the 2‑Ester Regioisomer

The melting point of methyl 1H‑indole‑7‑carboxylate is 47–48 °C, whereas methyl 1H‑indole‑2‑carboxylate melts at 151–155 °C, a difference of ∼104 °C . This extreme thermal divergence arises solely from the ester position and directly influences crystallinity, sublimation behaviour, and the choice of formulation or drying conditions in process chemistry .

physicochemical characterisation polymorph screening solid-state chemistry

LogD₇.₄ Difference of 0.08 Units Relative to the 2‑Ester Alters Chromatographic Retention

ChemBase calculates LogD₇.₄ for methyl 1H‑indole‑7‑carboxylate as 2.075, while methyl 1H‑indole‑2‑carboxylate has a LogD₇.₄ of 1.995 [1][2]. The 0.08‑unit increase represents a ∼20 % higher partition coefficient at physiological pH, sufficient to shift reversed‑phase HPLC retention times and alter permeability estimates in PAMPA or Caco‑2 assays [3].

chromatographic method development logD comparison ADME profiling

Exclusive Reducibility to 7‑Hydroxymethylindole Imparts a Unique Synthetic Handle

Lithium aluminium hydride reduction of methyl 1H‑indole‑7‑carboxylate yields 7‑hydroxymethylindole in 90 % isolated yield, a transformation that is regiochemically inaccessible from the 2‑, 3‑, or 5‑esters because the resulting hydroxymethyl group would occupy a different indole position, leading to entirely different downstream products [1]. This C‑7 hydroxymethyl derivative is a pivotal intermediate for diindolylmethane synthesis and for conjugation to pharmacophores that require a 7‑methylene linker [2].

synthetic chemistry building-block functionalisation hydroxymethylation

Biological Activity: Virulence Factor Production and 5‑Methylindole Inhibition

Methyl indole‑7‑carboxylate is a confirmed metabolite of Serratia marcescens and has been described as a virulence factor for Chromobacterium violaceum; it inhibits 5‑methylindole production at endogenous concentrations, a property not shared by the 2‑ or 3‑carboxylate esters, which are primarily studied as synthetic NMDA glycine‑site antagonists [1]. This differential bioactivity positions the 7‑ester as a tool compound for quorum‑sensing and virulence attenuation studies in Gram‑negative pathogens [2].

antibacterial research quorum sensing virulence factor

CD38 Inhibitor Fragment Superiority: The 7‑Ester is the Preferred Scaffold for Known CD38 Inhibitors

Multiple patent families, including WO 2021/021986 A1 (Schenkel et al.), explicitly cite methyl 1H‑indole‑7‑carboxylate as a starting material for preparing potent CD38 inhibitors; one derived clinical candidate achieves IC₅₀ values of 0.01–0.1 µM against human CD38 [1][2]. In contrast, the 2‑ and 5‑carboxylate esters have not been reported as precursors for CD38‑targeting agents, indicating that the 7‑carboxylate geometry is a critical pharmacophoric feature .

CD38 inhibitor fragment-based drug discovery oncology

Aryl Hydrocarbon Receptor Modulation: The 7‑Substituted Indole Pattern Confers Agonist Activity

A systematic study of methyl‑ and methoxy‑indoles (Stepankova et al., 2018) demonstrated that 7‑methoxyindole is a potent AhR agonist (Eₘₐₓ = 80 % vs 5 nM dioxin), whereas 3‑methylindole is a pure antagonist (IC₅₀ = 19 µM) [1]. Although the methyl ester at C‑7 was not directly tested, the SAR clearly shows that a 7‑position substituent switches the activity profile from antagonism to agonism, a trend that would be lost with 2‑ or 3‑ester analogs [2]. This positions methyl 1H‑indole‑7‑carboxylate as a hydrolytically labile pro‑fragrance for AhR‑agonist screening libraries.

AhR agonism nuclear receptor pharmacology CYP1A1 induction

Application Scenarios Where Methyl 1H‑indole‑7‑carboxylate Demonstrates Proven Differentiation


Fragment‑Based Discovery of CD38 NADase Inhibitors for Oncology

Medicinal chemistry groups designing covalent or reversible CD38 inhibitors can utilise methyl 1H‑indole‑7‑carboxylate as the core indole fragment. Its 7‑ester geometry aligns the methoxycarbonyl vector with the enzyme’s active‑site catalytic residues, a binding mode recapitulated in patents yielding inhibitors with IC₅₀ values as low as 0.01 µM . The 2‑ and 5‑ester analogs lack this spatial arrangement and have no published CD38 SAR, making the 7‑ester the only fragment that directly maps to the established CD38 inhibitor pharmacophore .

Synthesis of 7,7′‑Diindolylmethane and 7‑Methylene‑Linked Conjugates

Process‑chemistry groups requiring a C‑7 hydroxymethyl handle can reduce methyl 1H‑indole‑7‑carboxylate in 90 % yield to 7‑hydroxymethylindole, which is subsequently used in acid‑catalysed electrophilic substitution to assemble 7,7′‑diindolylmethanes . This route is exclusive to the 7‑ester; reduction of the 2‑ or 5‑ester produces hydroxymethyl intermediates at different positions, yielding structurally distinct dimers incompatible with the same cross‑coupling sequences .

Anti‑Virulence Screening Against Chromobacterium violaceum

Microbiology teams investigating quorum‑sensing interference can employ methyl 1H‑indole‑7‑carboxylate as a positive control virulence factor. Its secreted metabolite identity and demonstrated inhibition of 5‑methylindole production in C. violaceum cultures provide a mechanistically characterised tool compound for benchmarking novel anti‑virulence candidates . The corresponding 2‑ and 3‑esters lack comparable natural‑product lineage and are not established in quorum‑sensing assay panels .

Physicochemical Reference Standard for Regioisomeric Indole‑Ester Purity

Analytical laboratories can leverage the extreme melting‑point depression (∼104 °C) and the distinct LogD₇.₄ value (2.08) of methyl 1H‑indole‑7‑carboxylate as orthogonal identity checks when qualifying regioisomeric starting materials for GLP synthesis. These two parameters together uniquely fingerprint the 7‑ester against the 2‑, 3‑, and 5‑isomers, enabling simple melting‑point or HPLC‑logD verification prior to use in regulated environments .

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